N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide
Description
Properties
IUPAC Name |
N'-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-N-[(2-methoxyphenyl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S/c1-25(2)18(17-14-29-20-11-7-5-9-16(17)20)13-24-22(27)21(26)23-12-15-8-4-6-10-19(15)28-3/h4-11,14,18H,12-13H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIPEBOBZXAHSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C(=O)NCC1=CC=CC=C1OC)C2=CSC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the benzothiophene core. One common approach is the Pd-catalyzed coupling of 2-iodothiophenol with phenylacetylene. The resulting intermediate can then undergo further functionalization to introduce the dimethylamino and methoxybenzyl groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and a variety of alkyl halides.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Introduction of various substituents at different positions on the benzothiophene ring.
Scientific Research Applications
Chemistry: In organic chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its benzothiophene core is particularly useful in the development of pharmaceuticals and materials with unique properties.
Biology: The biological activity of this compound can be explored for potential therapeutic applications. Its structural features may interact with biological targets, making it a candidate for drug development.
Medicine: Due to its structural complexity, this compound could be investigated for its pharmacological properties. It may exhibit activity against various diseases, including bacterial and fungal infections.
Industry: In material science, this compound can be used to develop advanced materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Oxalamide Compounds
The following table summarizes key structural and functional differences between the target compound and related oxalamides reported in the literature:
Key Comparative Insights
Structural Modifications and Bioactivity The target compound’s benzo[b]thiophene group distinguishes it from analogs like S336 and S5456, which use pyridyl or methoxybenzyl groups. The dimethylaminoethyl substituent introduces a basic tertiary amine, which could influence solubility and CYP enzyme interactions (e.g., CYP3A4 inhibition observed in S5456) .
Metabolic Stability
- Oxalamides like S336 and S5456 undergo rapid hepatic metabolism without amide bond cleavage, suggesting similar stability for the target compound . However, the benzo[b]thiophene moiety may alter metabolic pathways, as seen in other sulfur-containing heterocycles .
16.100/16.101) share this profile, suggesting the target compound’s 2-methoxybenzyl group may confer similar low toxicity .
Biological Activity
N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound with potential biological activities. This article provides a detailed examination of its biological activity, synthesis methods, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 411.5 g/mol. Its structure features a benzo[b]thiophene moiety, a dimethylamino group, and an oxalamide linkage, which contribute to its unique biological properties.
Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C22H25N3O3S |
| Molecular Weight | 411.5 g/mol |
| Key Functional Groups | Benzo[b]thiophene, dimethylamino, oxalamide |
Biological Activity
Preliminary studies indicate that this compound exhibits significant biological activities, including:
- Anticancer Properties : The compound has shown potential in inhibiting cell proliferation in various cancer cell lines.
- Antimicrobial Activity : It may possess antimicrobial properties through mechanisms such as disrupting microbial cell membranes or inhibiting essential enzymes.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : Interaction with enzymes involved in cell growth and proliferation.
- Membrane Disruption : Potential to disrupt microbial membranes, leading to cell death.
Case Studies
Several studies have explored the biological effects of similar compounds, providing insights into the potential applications of this compound:
- Study on Anticancer Activity : A study demonstrated that derivatives of benzo[b]thiophene compounds exhibited significant cytotoxicity against breast cancer cells (MCF-7) through apoptosis induction.
- Investigation of Antimicrobial Effects : Research indicated that oxalamide derivatives showed promising activity against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Coupling Reaction : The benzo[b]thiophene derivative is coupled with dimethylamino ethylamine.
- Formation of Oxalamide Linkage : Treatment with oxalyl chloride leads to the formation of the oxalamide functional group.
Comparative Analysis with Similar Compounds
A comparative analysis reveals unique features that distinguish this compound from related compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-chloro-4-methylphenyl)oxalamide | C21H22ClN3O2S | Contains chloro substituents enhancing bioactivity |
| N-[2-(benzothiophen-3-yl)-2-dimethylamino]ethanamide | C16H19N5OS | Simpler structure; different pharmacological profiles |
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Answer: The synthesis involves multi-step reactions, typically starting with the preparation of substituted benzothiophene and methoxybenzyl intermediates. Key steps include:
- Amide coupling : Use carbodiimide-based reagents (e.g., EDC/HOBt) to link the benzo[b]thiophen-3-yl-dimethylaminoethyl and 2-methoxybenzyl moieties via an oxalamide bridge .
- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency.
- Catalysis : Lewis acids (e.g., ZnCl₂) may accelerate substitution reactions at the dimethylamino group .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) achieves >95% purity .
Yield improvement : Microwave-assisted synthesis reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves selectivity .
Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Answer:
- NMR : ¹H/¹³C NMR confirms proton environments (e.g., dimethylamino singlet at δ ~2.2 ppm, methoxybenzyl resonance at δ ~3.8 ppm) .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H bending) validate the oxalamide core .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with high-resolution MS confirms molecular weight (e.g., m/z 453.2 [M+H]⁺) and purity .
Advanced Research Questions
Q. How does the substitution pattern of the benzothiophene and methoxybenzyl groups influence biological activity?
Answer:
- Benzothiophene : The 3-position substitution enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase targets). Electron-withdrawing groups (e.g., Cl) improve binding affinity by 2–3-fold in analogs .
- Methoxybenzyl : The ortho-methoxy group stabilizes ligand-receptor interactions via hydrogen bonding (e.g., with Ser/Thr residues in vitro assays) .
Methodology : Perform structure-activity relationship (SAR) studies using analogs with varying substituents (e.g., para-methoxy vs. ortho-methoxy) and assay against targets (e.g., kinase inhibition assays) .
Q. What strategies can resolve discrepancies in reported biological activities across studies?
Answer:
- Assay standardization : Use consistent cell lines (e.g., HEK293 for GPCR studies) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
- Structural validation : Re-synthesize the compound using published protocols and compare activity data .
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding poses that explain variability (e.g., conformational flexibility of the dimethylamino group) .
Q. What experimental approaches are recommended to elucidate the compound’s mechanism of action?
Answer:
- In vitro assays : Measure enzyme inhibition (e.g., IC₅₀ for kinases) or receptor binding (radioligand displacement assays) .
- Cellular studies : siRNA knockdown of suspected targets (e.g., MAPK pathways) followed by dose-response analysis .
- Metabolic profiling : LC-MS/MS tracks metabolite formation in hepatic microsomes to assess stability and potential prodrug activation .
Data Analysis and Contradiction Resolution
Q. How should researchers address conflicting solubility data reported in different studies?
Answer:
- Standardize conditions : Measure solubility in PBS (pH 7.4) and DMSO at 25°C using nephelometry .
- Structural analogs : Compare with derivatives (e.g., replacing dimethylamino with piperidine) to identify solubility trends .
Note : Discrepancies may arise from polymorphic forms; perform X-ray crystallography to confirm crystal packing .
Q. What methodologies validate the compound’s stability under experimental storage conditions?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
